molecular formula C8H11BrN2O B13199304 3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol

3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol

Cat. No.: B13199304
M. Wt: 231.09 g/mol
InChI Key: SXKGPTGWAFFDRI-UHFFFAOYSA-N
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Description

3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H11BrN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol typically involves the bromination of pyridine derivatives followed by amination and reduction steps. One common method involves the following steps:

    Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.

    Amination: The brominated pyridine is then reacted with an amine, such as ammonia or an alkylamine, to introduce the amino group.

    Reduction: The resulting intermediate is reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Large-scale bromination: Using industrial reactors to ensure efficient bromination.

    Continuous flow amination: Employing continuous flow reactors to enhance the efficiency and yield of the amination step.

    Automated reduction: Utilizing automated systems for the reduction step to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Further reduction can be achieved using stronger reducing agents to modify the functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thiols (R-SH), amines (R-NH2), alkoxides (R-OH)

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives

    Reduction: Further reduced amines or alcohols

    Substitution: Thiolated, aminated, or alkoxylated derivatives

Scientific Research Applications

3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom can also participate in halogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-bromopyridine: Similar structure but lacks the propanol group.

    5-Bromopyridine-3-carboxylic acid: Contains a carboxylic acid group instead of the amino and propanol groups.

    3-Amino-1-(5-chloropyridin-3-yl)propan-1-ol: Similar structure with chlorine instead of bromine.

Uniqueness

3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups on the propanol chain, combined with the brominated pyridine ring. This combination of functional groups provides versatility in chemical reactions and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

3-amino-1-(5-bromopyridin-3-yl)propan-1-ol

InChI

InChI=1S/C8H11BrN2O/c9-7-3-6(4-11-5-7)8(12)1-2-10/h3-5,8,12H,1-2,10H2

InChI Key

SXKGPTGWAFFDRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(CCN)O

Origin of Product

United States

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